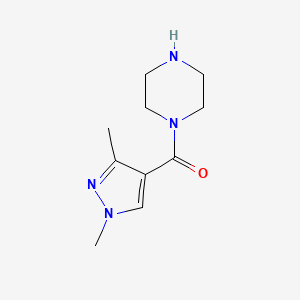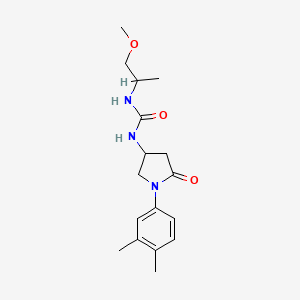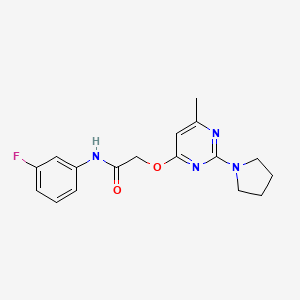
N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as JNJ-28330835, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
The compound is part of a series that includes selective ligands for the translocator protein (18 kDa), crucial for neuroinflammation imaging. For instance, Dollé et al. (2008) explored the synthesis of DPA-714, a compound designed for fluorine-18 labeling, enabling in vivo PET imaging. This research demonstrates the utility of such compounds in developing selective radioligands for imaging specific proteins associated with neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Evaluation of Peripheral Benzodiazepine Receptors
Another study by Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). The study highlighted the potential of these compounds in studying PBR expression in neurodegenerative disorders through PET imaging, demonstrating the compound's relevance in neurological research (Fookes, C., Pham, T., Mattner, F., Greguric, I., Loc'h, C., Liu, X., Berghofer, P., Shepherd, R., Grégoire, M., & Katsifis, A., 2008).
Synthesis for Antibacterial Research
Lin and Weaner (2012) detailed the synthesis of stable isotope-labeled versions of an antibacterial agent, showcasing the methodology for creating labeled compounds that can be used in tracking and studying the metabolic pathways and pharmacokinetics of antibacterial agents in research (Lin, R. & Weaner, L., 2012).
Anticonvulsant Activity Study
Research by Obniska et al. (2015) synthesized and evaluated a series of acetamides derived from pyrrolidin-1-yl-acetic acid for their anticonvulsant activity. This study contributes to understanding how modifications in the chemical structure affect biological activity and efficacy, underlining the compound's potential in developing new anticonvulsant medications (Obniska, J., Rapacz, A., Rybka, S., Powroźnik, B., Pękala, E., Filipek, B., Żmudzki, P., & Kamiński, K., 2015).
Oxazolidinone Antibacterial Agents
A study by Zurenko et al. (1996) explored the in vitro activities of novel oxazolidinone analogs, including their antimicrobial efficacy against various bacterial strains. The research highlights the importance of novel compounds in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Zurenko, G., Yagi, B., Schaadt, R., Allison, J. W., Kilburn, J., Glickman, S., Hutchinson, D., Barbachyn, M. R., & Brickner, S. J., 1996).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-9-16(21-17(19-12)22-7-2-3-8-22)24-11-15(23)20-14-6-4-5-13(18)10-14/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKLDIMSCJBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)
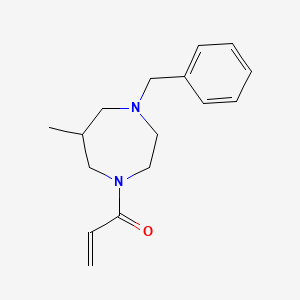
![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)
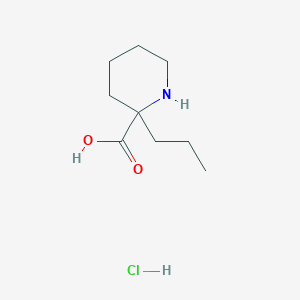
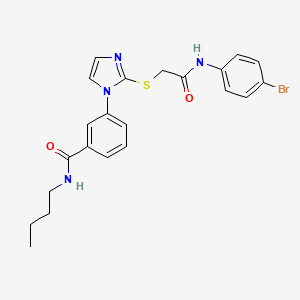
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)
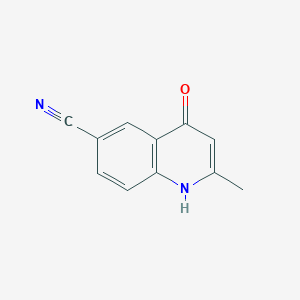
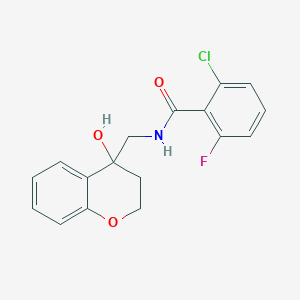
![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)
